molecular formula C25H20N2O4 B11457794 6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile

6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11457794
M. Wt: 412.4 g/mol
InChI Key: CZMUOKCUEYXVCG-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a naphthalene ring, a trimethoxyphenyl group, and a dihydropyridine core with a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-2-yl aldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the intermediate chalcone. This intermediate is then subjected to cyclization with malononitrile and ammonium acetate under reflux conditions to yield the desired dihydropyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy. The compound’s trimethoxyphenyl group is thought to enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a naphthalene ring, a trimethoxyphenyl group, and a dihydropyridine core

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

6-naphthalen-2-yl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C25H20N2O4/c1-29-22-11-18(12-23(30-2)24(22)31-3)19-13-21(27-25(28)20(19)14-26)17-9-8-15-6-4-5-7-16(15)10-17/h4-13H,1-3H3,(H,27,28)

InChI Key

CZMUOKCUEYXVCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)NC(=C2)C3=CC4=CC=CC=C4C=C3)C#N

Origin of Product

United States

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